3-Acetyl-2-chloropyridine
Overview
Description
3-Acetyl-2-chloropyridine is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the third position and a chlorine atom at the second position on the pyridine ring. This compound is known for its applications in various chemical processes and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
3-Acetyl-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Utilized in the development of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals
Safety and Hazards
Mechanism of Action
Target of Action
3-Acetyl-2-chloropyridine is a pyridine derivative that is commonly used as an organic synthesis intermediate . It is primarily used in the synthesis of pharmaceutical molecules, such as Volitinib , a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met), which plays a crucial role in cancer cell growth and survival .
Mode of Action
The mode of action of this compound is largely dependent on the specific reactions it undergoes during the synthesis of target molecules. For instance, in the synthesis of certain compounds, the acetyl and chloro groups on the pyridine ring, which are in adjacent positions, can react with hydrazine hydrate . One nitrogen atom reacts with the ketone carbonyl group, and another nitrogen atom attacks the chlorine atom on the pyridine ring, resulting in the formation of 3-methyl-1H-pyrazolo[3,4-b]pyridine .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final product that it is used to synthesize. For example, if it is used in the synthesis of a c-Met inhibitor like Volitinib, it could affect pathways related to cell growth and survival, as c-Met plays a key role in these processes .
Result of Action
The molecular and cellular effects of this compound are determined by the specific reactions it undergoes during the synthesis of target molecules. For instance, in the synthesis of certain compounds, it can lead to the formation of 3-methyl-1H-pyrazolo[3,4-b]pyridine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohol, but has poor solubility in water . Therefore, the choice of solvent can significantly impact its reactivity and the efficiency of the reactions it participates in.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can participate in a variety of biochemical reactions . The acetyl and chloro groups on the pyridine ring of 3-Acetyl-2-chloropyridine are in ortho position, which allows it to react with hydrazine hydrate . This reaction involves a nitrogen atom reacting with the carbonyl group and another nitrogen atom attacking the chlorine atom on the pyridine ring, resulting in the formation of 3-methyl-1H-pyrazolo[3,4-b]pyridine
Cellular Effects
It is known that pyridine derivatives can have significant clinical diversity, including effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the chlorine atom on the pyridine ring can be attacked by azide groups due to the electron-deficient nature of the pyridine ring . This results in a product with an azide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-chloropyridine typically involves the chlorination of 3-acetylpyridine. One common method includes the reaction of 3-acetylpyridine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of 3-(2-chloropyridin-3-yl)ethanol.
Oxidation: Formation of 3-(2-chloropyridin-3-yl)acetic acid.
Comparison with Similar Compounds
2-Acetylpyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Acetylpyridine: Lacks the chlorine atom, affecting its chemical reactivity and applications.
2-Chloropyridine: Lacks the acetyl group, limiting its use in certain synthetic applications
Uniqueness: 3-Acetyl-2-chloropyridine is unique due to the presence of both the acetyl group and chlorine atom on the pyridine ring. This combination enhances its reactivity and versatility in chemical synthesis, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWIOUAFBHZLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449121 | |
Record name | 3-Acetyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55676-21-6 | |
Record name | 3-Acetyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetyl-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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